molecular formula C12H8ClFO2 B1407328 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride CAS No. 1506369-89-6

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Cat. No. B1407328
CAS RN: 1506369-89-6
M. Wt: 238.64 g/mol
InChI Key: HUXIPTFKLXZCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” are not available in the literature .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is involved in various synthetic pathways leading to the formation of complex organic compounds. One notable reaction is the synthesis of propargylic fluorohydrins and 2,5-disubstituted furans from fluoropropargyl chloride, demonstrating the compound's versatility in organic synthesis. At higher temperatures and longer reaction times, 2,5-disubstituted furans are obtained, showcasing the compound's role in facilitating diverse chemical transformations (Bo Xu & G. Hammond, 2006).

Catalytic Processes

The compound is also significant in catalytic processes, such as the Palladium-Catalyzed Direct C-4 Arylation of 2,5-Disubstituted Furans with Aryl Bromides. This method is atom-economic and environmentally attractive due to its tolerance to various functional groups, highlighting the compound's role in green chemistry and sustainable processes (Aditya L. Gottumukkala & H. Doucet, 2008).

Material Science and Catalysis

In material science, the compound contributes to the development of carbon-based catalysts for biochemical reactions, such as the dehydration of sugars to 5-hydroxymethyl furfural (HMF), a key platform chemical for producing valuable chemicals and fuels. The research demonstrates the potential of biomass-derived carbon materials, incorporating functionalities related to 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride, to catalyze significant biochemical transformations (Athukoralalage Don K. Deshan et al., 2021).

Biological Applications

Moreover, the compound's derivatives are explored for biological activities, such as acaricidal or insecticidal properties, indicating its potential utility in developing new agrochemicals. This highlights the broader implications of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride in fields beyond synthetic organic chemistry, extending to applications in agriculture and pest control (Yujun Shi et al., 2015).

Mechanism of Action

The mechanism of action for a compound refers to how it interacts with other molecules in a system. This information is often crucial in drug design and understanding biochemical processes. Unfortunately, the mechanism of action for “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” is not available in the literature .

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and storage. Unfortunately, the specific safety and hazard information for “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” is not available in the literature .

Future Directions

The future directions for research on “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c1-7-10(12(13)15)6-11(16-7)8-2-4-9(14)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXIPTFKLXZCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.